N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide
Description
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide is a heterocyclic compound that belongs to the class of triazolopyridines. This compound is characterized by the presence of a trifluoromethyl group and a triazolo ring fused to a pyridine ring. It has gained significant attention in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Properties
IUPAC Name |
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3N4O/c1-5(17)13-6-3-2-4-16-7(6)14-15-8(16)9(10,11)12/h2-4H,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEICTTCVWLUYOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CN2C1=NN=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide can be achieved through various methods. One common approach involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method yields the target compound in good-to-excellent yields within a short reaction time . Another method involves the reaction between azinium-N-imines and nitriles via a [3 + 2] cycloaddition reaction in the presence of copper acetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and mechanochemical methods allows for efficient and scalable production of the compound with high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and copper acetate. Reaction conditions often involve refluxing at elevated temperatures or using microwave irradiation to accelerate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Scientific Research Applications
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit the activity of certain kinases, such as c-Met kinase, by binding to their active sites and preventing their phosphorylation . This inhibition disrupts downstream signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide can be compared with other similar compounds, such as:
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds also exhibit kinase inhibition and have been studied for their potential anti-tumor activities.
1,2,4-triazolo[1,5-a]pyridines: These compounds are known for their applications in medicinal chemistry and material sciences.
The uniqueness of this compound lies in its specific trifluoromethyl group and its ability to inhibit multiple kinases, making it a versatile compound for various scientific research applications.
Biological Activity
N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide is a compound of significant interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a trifluoromethyl group attached to a triazolo-pyridine scaffold. The molecular formula is , indicating the presence of nitrogen heterocycles that contribute to its biological properties.
Research indicates that compounds with similar structures often exhibit inhibitory effects on various biological targets. For instance, triazolo-pyridine derivatives have been shown to inhibit p38 mitogen-activated protein kinase (MAPK), which plays a crucial role in inflammatory responses and cellular stress signaling pathways . The specific mechanism of action for this compound may involve modulation of kinase activity or interference with cellular signaling pathways.
Antiviral Activity
Recent studies have highlighted the antiviral potential of triazole-based compounds. For example, certain derivatives have shown promising activity against viral infections by targeting viral replication processes. Although specific data on this compound is limited, its structural analogs demonstrate significant antiviral properties at low micromolar concentrations .
Antiparasitic Activity
Another area of interest is the compound's potential against parasitic infections such as cryptosporidiosis. Research has shown that triazolo-pyridine derivatives can exhibit potent activity against Cryptosporidium parvum, with effective concentrations reported in the low micromolar range. This suggests that this compound may also possess similar antiparasitic capabilities .
Case Studies and Research Findings
A series of studies have been conducted to evaluate the biological efficacy of related compounds. For instance:
- Inhibition Studies : Compounds structurally related to this compound were tested for their ability to inhibit specific kinases involved in inflammatory pathways. Results indicated that modifications to the triazole ring significantly impacted potency and selectivity against p38 MAPK .
- Antiviral Efficacy : A study demonstrated that triazole derivatives showed EC50 values ranging from 130 μM to 263 μM against various viral strains. This suggests that this compound could be optimized for enhanced antiviral activity through structural modifications .
- Antiparasitic Activity : In vitro assays revealed that certain triazolopyridazine compounds exhibited EC50 values as low as 0.17 μM against C. parvum. This highlights the potential for developing similar compounds targeting parasitic infections with improved efficacy and safety profiles .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | EC50 Value (μM) | Activity Type |
|---|---|---|---|
| Triazolopyridazine SLU-2633 | C. parvum | 0.17 | Antiparasitic |
| Compound 7 | Viral strains | 130 - 263 | Antiviral |
| This compound | TBD | TBD | TBD |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing N-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-8-yl]acetamide?
- Methodology : The compound is typically synthesized via cyclocondensation and fluoroacylation. For example, trifluoroacetyl derivatives can be formed by reacting precursor heterocycles (e.g., pyrazolo-triazinones) with trifluoroethyl acetate in dioxane under reflux (70–80°C). Intermediate purification involves column chromatography using ethyl acetate/hexane gradients . Recrystallization from methanol or ethyl acetate/light petroleum ether mixtures yields crystalline products suitable for structural analysis .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology :
- IR Spectroscopy : Detect characteristic absorptions for amide C=O (~1650–1700 cm⁻¹) and trifluoromethyl groups (1100–1200 cm⁻¹) .
- ¹H/¹³C NMR : Key signals include the acetamide methyl group (~2.1–2.3 ppm) and aromatic protons from the triazolopyridine core (7.5–8.5 ppm) in CDCl₃ .
- Mass Spectrometry (ES-MS) : Confirm molecular weight via [M+H]⁺ or [M+Na]⁺ peaks (e.g., m/z ~320–350 for analogous compounds) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodology : Use reversed-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% TFA). Monitor for impurities (e.g., unreacted starting materials or deacetylated byproducts) by comparing retention times with reference standards. Quantitative analysis can be performed via UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction yields be optimized for the trifluoroacylation step in the synthesis?
- Methodology :
- Solvent Selection : Dioxane or THF is preferred due to their ability to stabilize reactive intermediates .
- Catalysis : Add Lewis acids (e.g., AlCl₃) to enhance electrophilic substitution at the pyridine nitrogen .
- Temperature Control : Maintain 70–80°C to balance reaction rate and byproduct formation .
- Example : Yields ≥85% are achievable for analogous trifluoroacetylated heterocycles under these conditions .
Q. What strategies resolve discrepancies between spectral data and computational modeling for this compound?
- Methodology :
- X-ray Crystallography : Grow single crystals via slow evaporation from methanol or ethyl acetate. Compare experimental bond lengths/angles with density functional theory (DFT)-optimized structures .
- Dynamic NMR : Investigate conformational flexibility (e.g., amide rotamers) using variable-temperature ¹H NMR in DMSO-d₆ .
Q. How can structure-activity relationships (SAR) be explored for bioactivity studies?
- Methodology :
- Analog Synthesis : Replace the trifluoromethyl group with -Cl, -CH₃, or -OCH₃ to evaluate electronic effects. Introduce substituents at the acetamide nitrogen (e.g., aryl or alkyl groups) .
- Biological Assays : Test derivatives for antimicrobial activity (e.g., MIC against S. aureus or C. albicans) using broth microdilution methods .
Q. What analytical challenges arise in detecting trace impurities, and how are they addressed?
- Methodology :
- LC-MS/MS : Identify low-abundance byproducts (e.g., deacetylated analogs or oxidation products) using high-resolution mass spectrometry. Cross-reference with synthetic impurity standards (e.g., sitagliptin-related triazolopyridine impurities) .
- NMR Spiking : Add authentic samples of suspected impurities to the compound solution and monitor signal splitting in ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
